Synthesis of n-type SiC nanowires with tailored doping levels

CrystEngComm Pub Date: 2013-02-15 DOI: 10.1039/C3CE00002H

Abstract

Doping of one-dimensional silicon carbide nanomaterials with tailored doping types and levels is highly required for their potential applications in functional nanodevices. In the present work, we have reported the synthesis of N-doped 3C–SiC nanowires via catalyst-assisted pyrolysis of polymeric precursors with Co(NO3)2 as the catalysts. The resultant products were systematically characterized by X-ray diffraction (XRD), scanning electron microscopy (SEM), high-resolution transmission electron microscopy (HRTEM) and energy spectrum (EDS). It was found that a relatively low partial pressure played a determined role on the introduction of N dopants into the SiC nanowires. The pyrolysis temperatures had a profound effect on the doping levels of N, enabling the tunable n-type doping of 3C–SiC nanowires. Current work suggests a facile technique for the synthesis of n-type SiC nanomaterials with a uniform spatial distribution of N dopants in a controlled manner, which could be useful for manufacturing optoelectric nanodevices.

Graphical abstract: Synthesis of n-type SiC nanowires with tailored doping levels
Synthesis of n-type SiC nanowires with tailored doping levels
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